5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H14BrNO3 and its molecular weight is 336.185. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
The synthesis of related furan derivatives demonstrates the versatility and reactivity of such compounds in organic chemistry. For example, a novel palladium-catalyzed cyclization of bromoacrylamides with isocyanides produces substituted 2,5-diimino-furans, serving as precursors for maleamides. This method highlights the potential pathways for synthesizing complex molecules from simpler furan derivatives (Jiang et al., 2014). Similarly, the synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling showcases the chemical versatility of furan derivatives in producing compounds with potential anti-bacterial activities (Siddiqa et al., 2022).
Biological and Pharmacological Activities
Research on dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents indicates the biological relevance of furan derivatives. These compounds have shown strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as therapeutic agents (Ismail et al., 2004). The crystal structure analysis of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide reveals insights into the molecular configuration of such compounds, potentially aiding in the design of pharmacologically active molecules (Galešić & Vlahov, 1990).
Antimicrobial Evaluation
A study on the synthesis, characterization, and antimicrobial evaluation of new furan2-carboxamide derivatives, including 5-bromofuran-2-carboxamide derivatives, demonstrates the potential of these compounds in combating microbial resistance. The investigation of their antibacterial and antifungal activities revealed significant bioactivity, highlighting their potential as antimicrobial agents (Sweidan et al., 2021).
Catalytic Activity Enhancement
The use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) in enhancing the catalytic activity in Cu-catalyzed coupling reactions demonstrates the role of furan derivatives in facilitating complex chemical syntheses. This advancement allows for the efficient coupling of a broad range of (hetero)aryl bromides with various amines, offering a pathway to pharmaceutically relevant building blocks (Bhunia et al., 2017).
Mechanism of Action
Furan-containing compounds have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Properties
IUPAC Name |
5-bromo-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-14-6-5-13(20-14)15(18)17-8-12-7-10-3-1-2-4-11(10)9-19-12/h1-6,12H,7-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXWLOUVZZRQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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